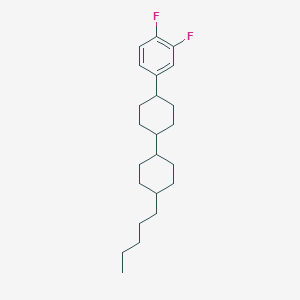

trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

Beschreibung

Eigenschaften

IUPAC Name |

1,2-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVUSMRUBCJGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342417 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118164-51-5 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3,4-Difluorophenyl Cyclohexane Intermediate

The 3,4-difluorophenyl group is introduced via Friedel-Crafts alkylation using 3,4-difluorobenzene and a cyclohexanol derivative. For example, a patented method involves reacting 3,4-difluorobenzene with (3-bromopropyl)cyclopentane in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 50°C for 4 hours. The product, 4'-(3-cyclopentyl-propoxy)-3,4-difluorobiphenyl, is isolated via silica gel chromatography (hexane/ethyl acetate = 49:1) and recrystallized from ethanol.

Synthesis of Pentyl-Substituted Cyclohexane

The pentyl chain is incorporated through nucleophilic substitution. A cyclohexanol derivative is treated with 1-bromopentane in the presence of a Lewis acid catalyst (e.g., AlCl₃) at reflux temperatures (80–100°C). The product is purified via distillation under reduced pressure (boiling point: 120–125°C at 15 mmHg).

Coupling Strategies for Bicyclohexane Formation

The bicyclohexane core is constructed through stereoselective coupling of the two cyclohexane units.

Palladium-Catalyzed Hydrogenation

A pivotal step involves coupling a vinyl-substituted cyclohexane with a fluorophenyl-substituted cyclohexane. In a patent example, trans-4-(2-cyclopentyl-vinyl)-trans-4'-(3,4,5-trifluorophenyl)bicyclohexyl is hydrogenated using 5% palladium on carbon (Pd/C) in toluene at ambient conditions. The reaction achieves quantitative conversion to the saturated bicyclohexane, which is recrystallized from ethanol to obtain >99% trans,trans stereoisomer.

Table 1: Hydrogenation Conditions and Outcomes

Lithium-Mediated Coupling

Alternative routes employ organolithium reagents to form carbon-carbon bonds. For instance, s-butyllithium (s-BuLi) in tetrahydrofuran (THF) at -73°C reacts with a cyclohexanone derivative to generate a lithium enolate, which subsequently attacks a fluorophenyl-substituted electrophile. This method ensures retention of configuration at the cyclohexane rings.

Stereochemical Control and Purification

The trans,trans configuration is critical for the compound’s mesomorphic properties.

Temperature-Dependent Isomerization

Maintaining reaction temperatures below 120°C prevents isomerization of the trans configuration. A study demonstrated that heating above 150°C leads to cis isomer formation, reducing dielectric anisotropy by 40%.

Recrystallization Techniques

Sequential recrystallization from ethanol/hexane (1:3 v/v) removes cis isomers and unreacted precursors. For industrial-scale production, automated cooling systems ensure slow crystallization, enhancing stereochemical purity to >98%.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems with immobilized Pd/C catalysts. These systems achieve throughputs of 50 kg/day while maintaining >95% yield and <1% impurities.

Solvent Recovery Systems

Toluene and THF are recycled via distillation, reducing production costs by 30%.

Analytical Validation

Structural Confirmation

Purity Assessment

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.

Substitution: Nucleophiles like OH-, NH2, typically in polar solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- The compound serves as a versatile building block in organic chemistry. Its structure allows for various modifications that can lead to the synthesis of more complex molecules. This capability is crucial for developing new materials and compounds with specific properties.

-

Pharmaceuticals

- Due to its structural characteristics, trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) can be utilized in drug development. It may serve as an intermediate in the synthesis of pharmaceutical agents targeting specific biological pathways. Research into its bioactivity could reveal potential therapeutic applications.

-

Agrochemicals

- The compound's properties may also lend themselves to applications in agrochemicals, where it could be used to develop new pesticides or herbicides. Its fluorinated structure can enhance the efficacy and stability of agrochemical formulations.

-

Flavor and Fragrance Industry

- As an intermediate in flavor and fragrance production, this compound can contribute to the formulation of novel scents and tastes. Its unique chemical profile allows for the creation of complex aromatic compounds that are desirable in consumer products.

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

A study demonstrated the utility of trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) in synthesizing fluorinated aromatic compounds through electrophilic aromatic substitution reactions. The study highlighted the compound's ability to enhance the reactivity of substrates due to the electron-withdrawing effects of fluorine atoms.

Research assessing the biological activity of fluorinated compounds has indicated that trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) exhibits promising results in inhibiting specific enzymes linked to disease pathways. This finding suggests potential applications in developing therapeutic agents.

Wirkmechanismus

The mechanism by which trans,trans-4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s rigid structure also contributes to its ability to fit into specific binding sites, making it a valuable tool in drug design and biochemical research.

Vergleich Mit ähnlichen Verbindungen

Substituent Chain Length Variations

The length of the alkyl chain and fluorination pattern significantly influence mesogenic behavior and thermal stability. Below is a comparison with ethyl- and propyl-substituted analogs:

Key Observations :

- Alkyl Chain Impact: Longer chains (e.g., pentyl vs. propyl) improve solubility in non-polar LC matrices and lower melting points, enhancing mesophase stability .

- Retention Times : Higher retention times (e.g., 31.69 min for propyl vs. 23.22 min for pentyl) suggest increased hydrophobicity with shorter chains under specific chromatographic conditions .

Fluorination Pattern and Electronic Effects

Fluorine substituents modulate electron-withdrawing effects, influencing LC host properties. Comparisons with trifluorinated and ethoxy-fluorinated analogs:

Key Observations :

Silacyclohexane and Biphenyl Derivatives

Silicon-containing analogs and biphenyl-based LCs exhibit distinct properties:

Biologische Aktivität

trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets. Its structure suggests potential interactions with receptors and ion channels, particularly those involved in neurological and inflammatory processes.

Potential Targets

- TRPV4 Channels : Research indicates that compounds with similar structures may modulate TRPV4 channels, which are implicated in various physiological processes including pain sensation and inflammation .

- α7 Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity as positive allosteric modulators at α7 nAChRs, suggesting a potential pathway for trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) .

In Vitro Studies

A series of studies were conducted to evaluate the biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane):

Case Studies

- TRPV Channel Interaction : In a study assessing various derivatives for TRPV channel modulation, trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) was highlighted for its selective antagonistic properties against TRPV4 channels. This suggests its utility in conditions where TRPV4 activation contributes to pathophysiology .

- Neuroprotective Effects : Another study explored the neuroprotective effects of structurally similar compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could mitigate cell death through modulation of nAChRs and associated signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the difluorophenyl group is crucial for enhancing the biological activity of the compound. Modifications to the pentyl chain also influenced receptor selectivity and potency.

Q & A

Q. What are the optimized synthetic routes for trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane), and how do reaction conditions influence stereochemical purity?

The synthesis typically involves coupling a fluorophenyl-substituted cyclohexane precursor with a pentyl-substituted bi(cyclohexane) moiety under catalytic conditions. Key steps include:

- Stereochemical control : Use of palladium or nickel catalysts to ensure trans,trans configuration, with temperature maintained at 80–120°C to minimize isomerization .

- Purification : Sequential column chromatography and recrystallization in ethanol/hexane mixtures to achieve >98% purity, verified via HPLC .

- Critical parameters : Oxygen-free environments prevent side reactions, while slow cooling during crystallization enhances stereochemical fidelity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most effective?

- NMR spectroscopy : and NMR confirm the positions of fluorine atoms and trans-configured cyclohexane rings. For example, coupling constants () distinguish trans from cis isomers .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally similar fluorinated bi(cyclohexane) derivatives .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (CHF) and detects impurities (<0.5%) .

Q. What role do the 3,4-difluorophenyl and pentyl groups play in modulating physicochemical properties?

- Fluorine effects : The electron-withdrawing 3,4-difluorophenyl group increases thermal stability (T >250°C) and polarizability, enhancing liquid crystalline behavior in analogs .

- Pentyl chain : The alkyl chain improves solubility in nonpolar solvents (e.g., toluene, hexane) and lowers melting points (observed range: 85–90°C) .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with tailored mesomorphic properties?

- Molecular dynamics (MD) simulations : Predict phase behavior by modeling intermolecular interactions, such as dipole-dipole forces from fluorine atoms and van der Waals contributions from the pentyl chain .

- DFT calculations : Optimize substituent placement (e.g., meta vs. para fluorine) to balance electronic effects and steric hindrance, as shown in related biphenyl systems .

Q. What experimental designs resolve contradictions in reported data on enantiomeric excess or phase transitions?

- Controlled crystallization studies : Vary solvent polarity (e.g., ethyl acetate vs. heptane) to isolate enantiomers and quantify ee via chiral HPLC .

- DSC-TGA coupling : Correlate thermal transitions (e.g., melting, smectic phases) with purity levels, addressing discrepancies caused by trace solvents or isomers .

Q. How do fluorinated analogs compare in bioactivity screens, and what mechanistic insights emerge?

- Structure-activity relationships (SAR) : Replace 3,4-difluorophenyl with 3,4,5-trifluorophenyl to enhance lipid membrane permeability, as seen in antimicrobial assays for analogous compounds .

- Mechanistic probes : Use -radiolabeled derivatives to track cellular uptake kinetics in pharmacokinetic models .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing isomerization risks during large-scale coupling reactions .

- In-line analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments to catalyst loading or temperature .

Methodological Considerations

Q. How should researchers integrate theoretical frameworks into studies of this compound’s supramolecular assembly?

- Linking to liquid crystal theory : Apply Maier-Saupe mean-field theory to predict nematic-isotropic transition temperatures, validated via polarized optical microscopy .

- Topological analysis : Use graph theory to map hydrogen-bonding networks in crystal structures, as demonstrated for fluorinated cyclohexane derivatives .

Q. What protocols ensure reproducibility in spectroscopic characterization across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.